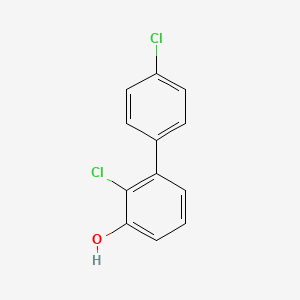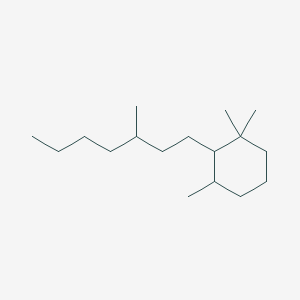
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound is characterized by its cyclohexane ring substituted with three methyl groups and a 3-methylheptyl group. Its molecular formula is C17H34 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as using zeolite catalysts for the alkylation reactions. These methods are designed to maximize yield and minimize by-products. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and precise temperature control .
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2 gas, Pd or Pt catalyst, elevated pressure.
Substitution: Cl2 or Br2, UV light or heat.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of cycloalkane derivatives.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with lipid membranes, affecting membrane fluidity and permeability. The molecular targets and pathways involved are specific to the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simpler cycloalkane with no substituents.
1,1,3-Trimethylcyclohexane: Similar structure but lacks the 3-methylheptyl group.
1,1,2-Trimethylcyclohexane: Differently substituted cyclohexane with similar properties.
Uniqueness
1,1,3-Trimethyl-2-(3-methylheptyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 3-methylheptyl group differentiates it from other cyclohexane derivatives, influencing its reactivity and applications .
Propiedades
Número CAS |
86960-70-5 |
|---|---|
Fórmula molecular |
C17H34 |
Peso molecular |
238.5 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-2-(3-methylheptyl)cyclohexane |
InChI |
InChI=1S/C17H34/c1-6-7-9-14(2)11-12-16-15(3)10-8-13-17(16,4)5/h14-16H,6-13H2,1-5H3 |
Clave InChI |
BQYHJHZBQFKYBO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)CCC1C(CCCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


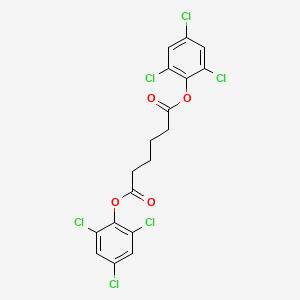
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
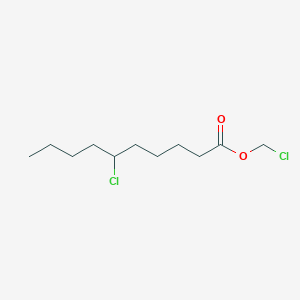
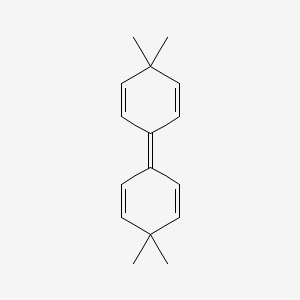
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
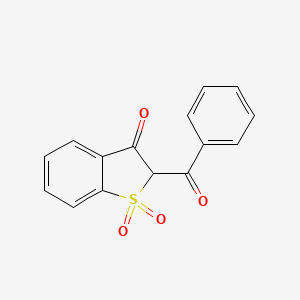
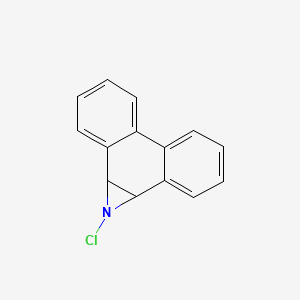


![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
